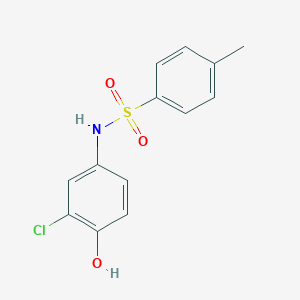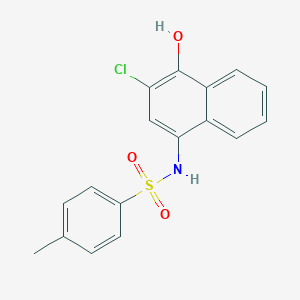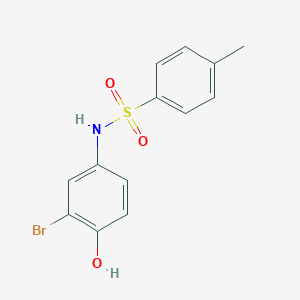
Prephenic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prephenic acid is biosynthesized from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . This reaction is a key step in the shikimate pathway.
Industrial Production Methods: Industrial production of this compound is challenging due to its instability. It is typically produced in small quantities for research purposes rather than on an industrial scale. The compound is often isolated from mutants of Escherichia coli that are unable to convert this compound to phenylpyruvic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Prephenic acid undergoes several types of reactions, including:
Dehydration: this compound can be dehydrated by prephenate dehydratase to form phenylpyruvic acid, a precursor of phenylalanine.
Dehydrogenation: It can also be dehydrogenated by prephenate dehydrogenase to form 4-hydroxyphenylpyruvic acid, a precursor of tyrosine.
Common Reagents and Conditions:
Acids and Bases: this compound is unstable and can be easily aromatized under the influence of acids or bases.
Major Products:
Phenylpyruvic Acid: Formed through dehydration.
4-Hydroxyphenylpyruvic Acid: Formed through dehydrogenation.
Applications De Recherche Scientifique
Prephenic acid has several scientific research applications, including:
Biochemistry: It is studied as an intermediate in the biosynthesis of aromatic amino acids.
Genetic Engineering: Used in research involving the shikimate pathway and its manipulation for the production of aromatic compounds.
Pharmaceuticals: Research into its role in the biosynthesis of phenylalanine and tyrosine can lead to advancements in the production of these amino acids for therapeutic purposes
Mécanisme D'action
Prephenic acid exerts its effects through its role in the shikimate pathway. It is formed from chorismic acid by the action of chorismate mutase. The compound can then be converted into phenylpyruvic acid or 4-hydroxyphenylpyruvic acid, which are precursors for phenylalanine and tyrosine, respectively . These amino acids are essential for protein synthesis and various metabolic processes.
Comparaison Avec Des Composés Similaires
Chorismic Acid: The precursor to prephenic acid in the shikimate pathway.
Phenylpyruvic Acid: A product of this compound dehydration.
4-Hydroxyphenylpyruvic Acid: A product of this compound dehydrogenation.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of both phenylalanine and tyrosine. Its ability to undergo both dehydration and dehydrogenation reactions makes it a versatile compound in the shikimate pathway .
Propriétés
Numéro CAS |
126-49-8 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |
Clé InChI |
FPWMCUPFBRFMLH-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |
| 126-49-8 | |
Description physique |
Solid |
Synonymes |
1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
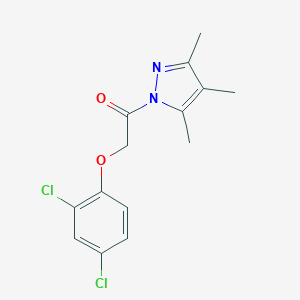
![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
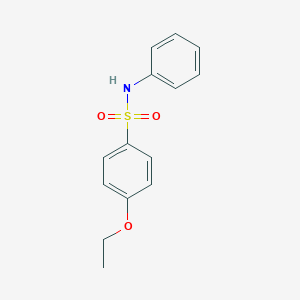
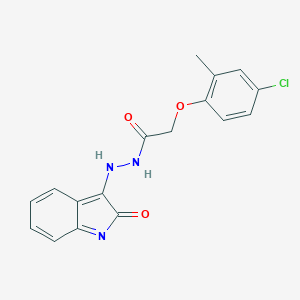
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)
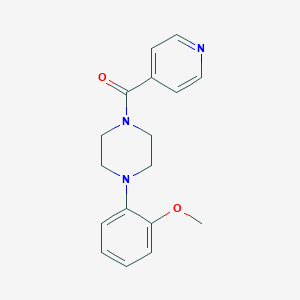

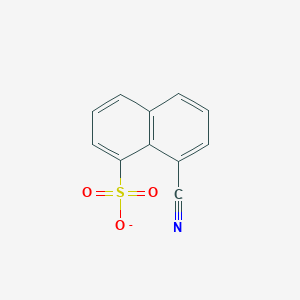
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)

